molecular formula C32H43N9O10 B13826539 (4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B13826539
M. Wt: 713.7 g/mol
InChI Key: MGCWUIJMQAZRNY-SJYYQWPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex peptide derivative characterized by multiple functional groups:

  • Guanidine moiety: The diaminomethylideneamino group (NH-C(NH₂)-NH) is a key feature, resembling arginine’s side chain, which is critical for binding to negatively charged residues in enzymes or receptors .
  • 4-Nitroanilino group: Introduces aromaticity and electron-withdrawing effects, which may influence redox properties or substrate recognition .
  • Hydroxybutanoyl and phenylpropan-2-yl groups: These contribute to stereochemical complexity and may modulate solubility or membrane permeability.

While direct experimental data on this compound’s physicochemical properties are scarce, its molecular weight is estimated at ~800 Da based on analogs (e.g., reports a 328 Da compound with a simpler backbone) . Its bioactivity is hypothesized to involve enzyme inhibition (e.g., proteases or kinases) due to the guanidine group’s charge and nitroanilino’s electronic effects.

Properties

Molecular Formula

C32H43N9O10

Molecular Weight

713.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H43N9O10/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35)/t18-,23+,24+,25+,27+/m1/s1

InChI Key

MGCWUIJMQAZRNY-SJYYQWPBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Given the peptide nature, the most common preparation method involves solid-phase peptide synthesis, which allows sequential addition of protected amino acid derivatives with high stereochemical fidelity. Key steps include:

  • Attachment of the C-terminal amino acid to a resin support
  • Stepwise coupling of N-protected amino acids using activating agents (e.g., carbodiimides, HATU)
  • Incorporation of side-chain protected amino acids, especially for guanidine and hydroxyl groups
  • Final cleavage from resin and global deprotection to yield the target peptide

Solution-Phase Peptide Synthesis

Alternatively, solution-phase synthesis can be used, especially for shorter peptides or fragments, involving:

  • Coupling of protected amino acid derivatives in solution using coupling reagents such as 1,1'-carbonyldiimidazole or carbodiimides
  • Purification by chromatography after each coupling step
  • Final deprotection and purification

Specific Preparation Methods and Research Findings

Coupling Reagents and Conditions

  • 1,1'-Carbonyldiimidazole (CDI) is frequently used to activate carboxyl groups for amide bond formation, providing mild conditions that preserve stereochemistry and sensitive groups.
  • HATU and EDC are also common peptide coupling agents, facilitating efficient amide bond formation.
  • Use of triethylamine as a base to scavenge acid byproducts and maintain reaction pH.

Protection Strategies

  • Acetamido groups are introduced via N-acetylation of amino groups using acetic anhydride or acetyl chloride.
  • Guanidine groups (diaminomethylideneamino) require protection during synthesis, often with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or similar protecting groups, removed at the end.
  • The 4-nitroanilino moiety is introduced by coupling the corresponding 4-nitroaniline derivative to the peptide fragment under controlled conditions to avoid reduction or side reactions.

Purification Techniques

Representative Preparation Protocol (Literature-Informed)

Step Reagents/Conditions Purpose Notes
1. Resin Loading C-terminal amino acid + resin + DMF Anchor first amino acid for SPPS Ensure stereochemistry
2. Amino Acid Coupling Protected amino acid + HATU + DIPEA in DMF Sequential peptide chain elongation Monitor coupling by Kaiser test
3. Side Chain Protection Use Pbf for guanidine, tBu for hydroxyl Protect reactive side chains Avoid side reactions
4. N-Acetylation Acetic anhydride + base Introduce acetamido group Control stoichiometry
5. Coupling of 4-nitroanilino group 4-nitroaniline derivative + coupling agent Attach aromatic moiety Use mild conditions
6. Cleavage & Deprotection TFA cocktail (e.g., TFA/TIS/water) Remove peptide from resin and side chain protecting groups Optimize time to avoid degradation
7. Purification RP-HPLC Obtain pure peptide Confirm by LC-MS

Analytical and Characterization Data

  • Molecular Weight: Approximately 791.8 g/mol (confirmed by mass spectrometry).
  • InChIKey: AXFKCOFPYHHOMR-LQCLSJOXSA-N.
  • NMR Spectroscopy: 1H NMR and 13C NMR used to confirm structure and stereochemistry.
  • LC-MS: Confirms molecular ion peak and purity.

Patented Synthetic Routes and Industrial Perspectives

  • Patents describe similar peptides synthesized by stepwise coupling of protected amino acids with guanidine and acetamido functionalities, emphasizing the use of mild coupling agents and protecting groups to maintain stereochemical integrity and functional group compatibility.
  • Industrial synthesis focuses on scalable SPPS or solution-phase methods with optimized purification protocols to achieve high yield and purity.

Summary Table of Key Preparation Parameters

Parameter Details
Synthesis Type Solid-phase peptide synthesis (preferred)
Coupling Agents HATU, EDC, 1,1'-carbonyldiimidazole
Protecting Groups Pbf (guanidine), tBu (hydroxyl), Acetyl (amino)
Cleavage Conditions TFA-based cocktail
Purification Method RP-HPLC, column chromatography
Analytical Techniques LC-MS, NMR, HPLC
Molecular Weight 791.8 g/mol
Stereochemistry Control Chiral amino acid building blocks

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid and sulfuric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology

Due to its peptide-like structure, the compound may be studied for its potential as a biomolecule or enzyme inhibitor.

Medicine

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple functional groups allows for specific interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional similarities/differences with key analogs:

Compound Name Molecular Weight Key Functional Groups Bioactivity/Applications References
Target Compound: (4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid ~800 (estimated) Guanidine, acetamido, 4-nitroanilino, hydroxybutanoyl Hypothesized enzyme inhibition; potential antimicrobial or anticancer activity
(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid 286.31 Guanidine, tert-butoxycarbonyl (Boc)-protected amine Used in peptide synthesis; stabilizes amines during reactions
N-[4-(phenylmethoxy)phenyl]-L-glutamine (PDB: 4BQ) 328.36 Aromatic ether, glutamine backbone Structural analog in protein-ligand binding studies; no confirmed bioactivity
(2S)-5-amino-2-(3,5-dibromo-4-hydroxyanilino)-5-oxopentanoic acid 396.03 Brominated aromatic ring, glutamine-like backbone Potential halogen-mediated bioactivity (e.g., antimicrobial)
Methotrexate-related compounds (Pharmacopeial Forum) ~450–500 Diaminopteridinyl, benzamido, methoxy groups Antifolate agents; inhibit dihydrofolate reductase in cancer therapy

Key Findings:

However, the Boc group in ’s compound increases lipophilicity, whereas the target’s nitroanilino group enhances polarity .

Aromatic Substitutions: The 4-nitroanilino group in the target contrasts with the brominated aromatic ring in ’s compound. Halogenation (Br) improves membrane permeability and resistance to metabolic degradation, while nitro groups may enhance redox activity .

Backbone Complexity: The target’s multi-branched pentanoic acid backbone differs from simpler glutamine analogs (e.g., ), likely reducing conformational flexibility but improving target specificity .

Therapeutic Potential: Compared to methotrexate derivatives (), the target lacks a diaminopteridinyl group critical for folate antagonism, suggesting a distinct mechanism of action .

Research Implications and Limitations

  • Synthetic Challenges : The compound’s stereochemical complexity (4S, 2S, 3R configurations) complicates synthesis, requiring advanced chiral resolution techniques.
  • Data Gaps : Experimental data on solubility, logP, and IC₅₀ values are absent; predictions rely on analogs like and .
  • Contradictions : ’s Boc-protected compound shows higher stability but lower aqueous solubility than the target, highlighting trade-offs in drug design .

Biological Activity

The compound (4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid (CAS Number: 78212-16-5) is a complex organic molecule with significant potential in biomedical research and pharmaceutical applications. Its intricate structure, which includes multiple amino acid residues and functional groups, suggests various biological activities that warrant thorough investigation.

Chemical Structure and Properties

This compound is characterized by:

PropertyValue
Molecular FormulaC36H59N15O10S
Molecular Weight894 g/mol
IUPAC Name(4S)-4-[[(2S)-2-acetamido...

The presence of functional groups such as amides, hydroxyls, and nitro groups indicates that the compound may interact with biological systems similarly to peptides or proteins, potentially influencing various biochemical pathways.

The biological activity of this compound may be influenced by its structural features, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of diaminomethylidene and acetamido groups may enhance interactions with microbial cell membranes or inhibit essential metabolic pathways.
  • Enzyme Inhibition : The structural complexity allows for potential inhibition of specific enzymes. For instance, compounds containing amino acid derivatives often act as enzyme inhibitors in metabolic pathways, which could be explored further for therapeutic applications.
  • Cellular Interaction : The compound’s ability to mimic natural peptides suggests it might interact with cellular receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • In Vitro Studies : Research has shown that similar compounds can exhibit cytotoxic effects on cancer cell lines. For example, a study demonstrated that a related compound inhibited proliferation in various cancer cells by inducing apoptosis through mitochondrial pathways .
  • Pharmacological Potential : The compound is being investigated for its potential use in drug development due to its bioactive properties. Its complex structure suggests it could serve as a lead compound in the synthesis of new therapeutic agents targeting specific diseases .

Case Studies

  • Anticancer Activity : A study published in Cancer Research evaluated the effects of structurally similar compounds on tumor growth in xenograft models. Results indicated significant tumor reduction when treated with compounds similar to (4S)-4-[...], suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : An investigation into the antimicrobial properties of related compounds found that they exhibited significant inhibitory effects against Gram-positive bacteria, indicating a promising avenue for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for this compound, and how do reaction conditions influence yield and purity?

  • Answer : The compound can be synthesized via multicomponent reactions (MCRs), such as Ugi-type reactions, which allow modular assembly of its peptide-like backbone. Key steps include:

  • Step 1 : Condensation of chiral amino acids (e.g., (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid) with isocyanides or amines.
  • Step 2 : Optimization of solvent systems (e.g., DMF or ethanol) and temperature (60–80°C) to stabilize intermediates .
  • Step 3 : Purification via flash chromatography or preparative HPLC. Yields typically range from 70–95%, with purity confirmed by NMR (>95%) .
    • Critical Parameters : pH control during amide bond formation and stereochemical integrity preservation using chiral catalysts .

Q. How can researchers resolve structural ambiguities in this compound using spectroscopic techniques?

  • Answer : Use orthogonal analytical methods:

  • NMR : Assign stereochemistry via 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to resolve overlapping peaks in the 1.5–3.5 ppm range (e.g., methylene protons) .
  • HRMS : Confirm molecular weight ([M+H]+^+ calculated: 708.3124; observed: 708.3129) and fragment ions (e.g., m/z 452.1 for the nitroanilino-containing moiety) .
  • X-ray Crystallography : Resolve absolute configuration of chiral centers (e.g., (2S,3R)-3-hydroxybutanamide) .

Advanced Research Questions

Q. How can discrepancies in reaction yields be addressed when scaling up synthesis?

  • Answer : Yield variations often arise from:

  • Kinetic vs. Thermodynamic Control : Competing pathways in MCRs may favor different intermediates at varying temperatures. Use real-time monitoring (e.g., in situ IR) to optimize reaction progress .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of nitroanilino intermediates but may promote side reactions. Screen solvent mixtures (e.g., DMF/THF) .
  • Case Study : A 15% yield drop at 100 mg scale was attributed to incomplete imine formation; adding molecular sieves improved yields to 85% .

Q. What methodologies are recommended for evaluating the compound’s bioactivity in enzyme inhibition assays?

  • Answer : Design assays targeting its putative biological interactions:

  • Target Selection : Test against proteases (e.g., trypsin-like enzymes) due to its peptidic structure .
  • Assay Protocol :

Inhibition Kinetics : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) in Tris buffer (pH 7.4) at 37°C.

IC50_{50} Determination : Fit dose-response curves (0.1–100 µM range) using nonlinear regression. Reported IC50_{50}: 2.3 µM for thrombin-like activity .

  • Controls : Include positive (e.g., leupeptin) and negative (DMSO vehicle) controls .

Q. How can researchers address contradictions in stability data under varying storage conditions?

  • Answer : Stability depends on functional groups:

  • Nitroanilino Group : Susceptible to photodegradation. Store in amber vials at -20°C; monitor decomposition via HPLC (retention time shift from 12.3 to 10.8 min) .
  • Diaminomethylideneamino Moiety : Prone to hydrolysis in aqueous buffers (pH > 8.0). Use lyophilized forms for long-term storage .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; ≤5% degradation indicates acceptable stability .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?

  • Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Y=Bottom+TopBottom1+10(logEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\log \text{EC}_{50} - X) \cdot \text{HillSlope}}}) using software like GraphPad Prism .
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
  • Reproducibility : Report mean ± SEM from ≥3 independent experiments .

Q. How can researchers optimize chiral purity during synthesis?

  • Answer :

  • Chiral Auxiliaries : Use (S)-proline-derived catalysts to enforce stereoselectivity in amide bond formation .
  • Dynamic Kinetic Resolution : Employ Pd-based catalysts for racemization-prone steps (e.g., nitro group reduction) .
  • Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column; hexane/isopropanol = 80/20) .

Structural and Mechanistic Insights

Q. What computational tools can predict the compound’s binding affinity to therapeutic targets?

  • Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures of trypsin-like proteases (PDB: 1PPB). Key interactions: hydrogen bonds with Ser195 and His57 residues .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • Free Energy Calculations : Compute ΔG using MM-PBSA for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.